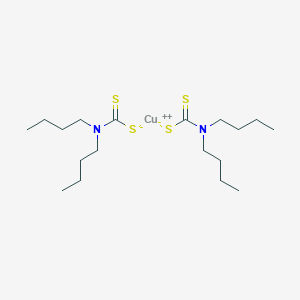

bis(dibutyldithiocarbamato-S,S/')copper

Description

Properties

CAS No. |

13927-71-4 |

|---|---|

Molecular Formula |

C18H36CuN2S4 |

Molecular Weight |

472.3 g/mol |

IUPAC Name |

copper bis(N,N-dibutylcarbamodithioate) |

InChI |

InChI=1S/2C9H19NS2.Cu/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

IXPUJMULXNNEHS-UHFFFAOYSA-L |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Cu+2] |

Other CAS No. |

52691-95-9 13927-71-4 |

physical_description |

DryPowder; PelletsLargeCrystals |

Pictograms |

Irritant |

Related CAS |

13927-71-4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bis(dibutyldithiocarbamato-S,S/')copper(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis, crystallographic analysis, and spectroscopic characterization of bis(dibutyldithiocarbamato-S,S/')copper(II). Copper dithiocarbamate complexes have garnered significant interest due to their diverse applications, ranging from single-source precursors for nanomaterials to potential therapeutic agents.[1][2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships and designing novel materials and drugs. This guide presents a detailed, field-proven methodology for the preparation of high-quality single crystals of the title compound and a comprehensive analysis of its structural features, supported by spectroscopic data.

Introduction: The Significance of Copper Dithiocarbamates

Dithiocarbamates are a versatile class of sulfur-containing ligands that form stable complexes with a wide range of transition metals.[3] Copper(II) dithiocarbamate complexes, in particular, have been extensively studied for their rich coordination chemistry and fascinating electronic and magnetic properties.[4][5] These complexes are known to adopt various coordination geometries, with the square-planar arrangement being common for Cu(II) centers.[5] The nature of the alkyl substituents on the dithiocarbamate ligand can significantly influence the solid-state packing and intermolecular interactions, leading to different crystalline phases with distinct physical properties.[6]

The title compound, this compound(II), serves as a model system for understanding the interplay of ligand sterics and crystal packing forces in determining the overall supramolecular architecture. Its potential applications as a polymerization inhibitor and in the preparation of copper sulfide nanocrystals for photocatalysis further underscore the importance of a detailed structural characterization.[7] This guide aims to provide researchers with the necessary technical details to synthesize, crystallize, and characterize this compound, thereby facilitating further investigations into its properties and applications.

Synthesis and Crystallization: A Pathway to High-Quality Crystals

The synthesis of this compound(II) is a reproducible process that yields a dark brown precipitate in high yield.[7] The key to obtaining single crystals suitable for X-ray diffraction lies in the careful control of the crystallization conditions.

Synthesis of Sodium Dibutyldithiocarbamate

The first step involves the in-situ preparation of the sodium salt of dibutyldithiocarbamic acid.

-

Protocol:

-

In a flask equipped with a magnetic stirrer, dissolve dibutylamine (1 equivalent) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1 equivalent) to the cooled solution while stirring.

-

To this mixture, add a solution of sodium hydroxide (1 equivalent) in ethanol dropwise.

-

Continue stirring in the ice bath for 1-2 hours to ensure complete reaction. The sodium dibutyldithiocarbamate solution is used directly in the next step.

-

-

Causality: The reaction is performed at low temperatures to control the exothermic reaction between the amine and carbon disulfide. The slow addition of sodium hydroxide ensures the formation of the desired salt without side reactions.

Synthesis of this compound(II)

The copper complex is then precipitated by reacting the dithiocarbamate salt with a copper(II) salt.

-

Protocol:

-

Prepare an aqueous solution of copper(II) sulfate pentahydrate (0.5 equivalents).

-

Slowly add the copper(II) sulfate solution to the freshly prepared sodium dibutyldithiocarbamate solution with vigorous stirring.

-

A dark brown precipitate of this compound(II) will form immediately.

-

Stir the mixture at room temperature for an additional hour to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator over anhydrous calcium chloride.

-

-

Trustworthiness: The immediate formation of a deeply colored precipitate is a strong indicator of a successful reaction. The washing steps are crucial to remove any unreacted starting materials and inorganic salts, ensuring the purity of the final product.

Crystallization

The isolation of single crystals is achieved through slow recrystallization from appropriate solvent systems. Two distinct crystalline phases, designated as α and β, can be obtained.[6]

-

Protocol for α-phase:

-

Dissolve the crude this compound(II) in a minimal amount of chloroform.

-

Slowly add light petroleum to the solution until a slight turbidity persists.

-

Gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.

-

Dark, well-formed crystals of the α-phase should appear within a few days.

-

-

Protocol for β-phase:

-

Dissolve the crude product in a minimal amount of chloroform.

-

Add ethanol to the solution until it becomes slightly cloudy.

-

Warm the mixture to obtain a clear solution and then allow it to cool undisturbed.

-

Crystals of the β-phase will form upon slow evaporation of the solvent.

-

-

Expertise: The choice of solvent and the rate of cooling are critical parameters that control the crystal growth. The use of a solvent/anti-solvent system (chloroform/light petroleum or chloroform/ethanol) allows for a gradual decrease in solubility, promoting the formation of well-ordered single crystals.

Experimental Workflow for Synthesis and Crystallization

Caption: Workflow for the synthesis and crystallization of α and β phases of this compound(II).

Crystal Structure Analysis: A Tale of Two Polymorphs

The molecular structure of this compound(II) has been elucidated by single-crystal X-ray diffraction, revealing the existence of at least two polymorphic forms, α and β, which differ in their crystal packing.[6]

X-ray Crystallography

-

Methodology:

-

A suitable single crystal of either the α or β phase is mounted on a goniometer head.

-

Data is collected at room temperature (e.g., 295 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The structure is solved by direct methods and refined by full-matrix least-squares procedures.

-

Molecular Structure

In both polymorphs, the copper atom is coordinated to four sulfur atoms from two bidentate dibutyldithiocarbamate ligands. The coordination geometry around the copper center is best described as a distorted square-planar arrangement.[6] The CuS₄ core is essentially planar.

Crystallographic Data

The crystallographic parameters for the α and β phases are summarized in the table below.[6]

| Parameter | α-phase | β-phase |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 15.29(1) | 14.593(5) |

| b (Å) | 9.963(7) | 7.840(2) |

| c (Å) | 9.243(7) | 10.822(5) |

| α (°) | 67.94(7) | 90 |

| β (°) | 82.92(7) | 101.55(3) |

| γ (°) | 71.55(7) | 90 |

| Z | 2 | 2 |

Key Structural Features and Intermolecular Interactions

A significant difference between the two phases lies in their intermolecular interactions. In the α-phase, there is a long fifth interaction between a copper atom and a sulfur atom of a neighboring molecule, leading to the formation of a pseudo-dimer.[6] This interaction is absent in the β-phase, where the molecules are located on crystallographic centers of symmetry and the primary intermolecular contacts are of the S···H type.[6]

Logical Relationship of Structural Analysis

Sources

- 1. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of bis{S-hexyl 3-[4-(dimethylamino)benzylidene]dithiocarbazato-κ2 N 3,S}copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bis(diethyldithiocarbamato)copper | C10H20CuN2S4 | CID 26180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Copper, bis(N,N-dibutylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)- | C18H36CuN2S4 | CID 26336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bis(diethyldithiocarbamato)copper [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

spectroscopic properties of bis(dibutyldithiocarbamato-S,S/')copper

An In-Depth Technical Guide to the Spectroscopic Properties of Bis(dibutyldithiocarbamato-S,S/')copper

Authored by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a compound's structural and electronic properties is paramount. This compound, a coordination complex with significant applications ranging from a polymerization inhibitor to a precursor for nanomaterials, presents a rich field for spectroscopic investigation.[1][2] This guide provides an in-depth exploration of the spectroscopic characteristics of this compound, moving beyond a mere recitation of data to explain the causality behind the observed phenomena and the experimental choices made during analysis. Our approach is grounded in the principles of scientific integrity, ensuring that the described protocols and interpretations form a self-validating system for the rigorous characterization of this and similar metal complexes.

Molecular Structure and Synthesis: The Foundation of Spectroscopic Behavior

This compound, with the chemical formula C₁₈H₃₆CuN₂S₄, is a copper(II) complex.[1][3] The synthesis of this dark brown to blackish-blue powder is typically achieved through a straightforward precipitation reaction involving a soluble copper(II) salt and sodium N,N-dibutyldithiocarbamate in a suitable solvent.[4]

The core of its spectroscopic properties lies in its molecular structure. The central copper(II) ion, with a d⁹ electronic configuration, is chelated by two dibutyldithiocarbamate ligands. Each ligand binds to the copper center through both sulfur atoms, resulting in a coordination sphere of four sulfur atoms (CuS₄). This arrangement typically leads to a distorted square planar geometry around the copper ion.[4] This specific coordination environment is the primary determinant of the electronic and magnetic properties that are probed by various spectroscopic techniques.

Electronic Spectroscopy (UV-Visible): A Window into Ligand-Metal Interactions

UV-Visible spectroscopy is a fundamental technique for characterizing copper(II) dithiocarbamate complexes, providing direct insight into their electronic transitions. The characteristic brown color of these complexes is a result of a strong absorption in the visible region of the electromagnetic spectrum.

Key Spectroscopic Features

The electronic spectrum of this compound is dominated by an intense absorption band typically observed in the range of 435-450 nm.[4][5] This band is attributed to a ligand-to-metal charge transfer (LMCT) transition, specifically from the sulfur donor atoms of the dithiocarbamate ligand to the d-orbitals of the copper(II) center. A less intense and broader absorption may also be observed at lower energies (longer wavelengths), which is assigned to d-d transitions of the copper ion in a square planar environment.[6]

| Transition Type | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Assignment |

| Ligand-to-Metal Charge Transfer (LMCT) | ~440 nm | > 10,000 M⁻¹cm⁻¹ | S(p) → Cu(d) |

| d-d Transition | Lower energy, often a broad shoulder | Low | dxy, dxz, dyz → dx²-y² |

Experimental Protocol: UV-Visible Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable non-coordinating solvent (e.g., chloroform, dichloromethane, or toluene) of known concentration (typically in the micromolar range).

-

Instrumentation: Utilize a double-beam UV-Visible spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of approximately 300 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Vibrational Spectroscopy (Infrared): Probing the Molecular Bonds

Infrared (IR) spectroscopy provides valuable information about the bonding within the this compound molecule by probing its vibrational modes. Specific functional groups within the dithiocarbamate ligand give rise to characteristic absorption bands.

Diagnostic Infrared Bands

The IR spectrum of this complex is characterized by several key absorption bands:

-

ν(C-N) "Thioureide" band: This is a strong band typically found in the region of 1470-1500 cm⁻¹. The position of this band is indicative of the partial double bond character of the C-N bond, which is a consequence of delocalization of the nitrogen lone pair electrons into the CS₂ moiety.[6][7]

-

ν(C-S) band: The stretching vibration of the carbon-sulfur bonds usually appears in the 900-1050 cm⁻¹ region.[6][7] The presence of a single strong band in this region for the ν(C-S) mode is often indicative of a bidentate coordination of the dithiocarbamate ligand.

-

ν(Cu-S) band: The vibrations corresponding to the copper-sulfur bonds are found in the far-infrared region, typically below 450 cm⁻¹.[8]

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| ν(C-N) | 1470 - 1500 | Indicates the double bond character of the thioureide bond. |

| ν(C-S) | 900 - 1050 | Relates to the coordination mode of the ligand. |

| ν(Cu-S) | < 450 | Directly probes the metal-ligand bond. |

Experimental Protocol: Infrared Spectrum Acquisition

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid complex with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a spectrum can be obtained from a Nujol mull or as a thin film by evaporating a solution of the complex on an IR-transparent window (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Background Collection: A background spectrum of the KBr pellet press or the IR window is recorded.

-

Sample Measurement: The IR spectrum of the prepared sample is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare their positions to literature values for similar compounds.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Unveiling the Paramagnetic Center

As a copper(II) complex with a d⁹ electronic configuration and one unpaired electron, this compound is paramagnetic and thus ideally suited for study by Electron Paramagnetic Resonance (EPR) spectroscopy.[4] This technique provides detailed information about the electronic structure and the immediate coordination environment of the copper center.[9][10]

Interpreting the EPR Spectrum

The EPR spectrum of a frozen solution or powdered sample of this compound is typically anisotropic, reflecting the lower symmetry of the square planar geometry. The spectrum is characterized by two main g-values, g∥ and g⊥, corresponding to the magnetic field being parallel and perpendicular to the principal molecular axis, respectively.

-

Hyperfine Splitting: The nuclear spin of copper (I = 3/2) couples with the unpaired electron, leading to a splitting of the EPR signal into four lines (2I + 1 = 4) in the parallel region.[11] The spacing between these lines is the hyperfine coupling constant, A∥.

-

Superhyperfine Splitting: In some cases, further splitting due to coupling with the nuclear spins of the coordinating sulfur atoms (if the isotope with I ≠ 0 is present) or other nearby nuclei may be observed, though this is often unresolved.

The values of g∥, g⊥, and A∥ are sensitive to the geometry of the complex and the nature of the copper-ligand bonds. For a square planar complex with the unpaired electron in the dx²-y² orbital, it is typically observed that g∥ > g⊥ > 2.0023 (the g-value for a free electron).[11]

| EPR Parameter | Typical Value Range | Information Provided |

| g∥ | > 2.1 | Covalency of the in-plane σ-bonds |

| g⊥ | ~2.0 - 2.05 | Covalency of the in-plane and out-of-plane π-bonds |

| A∥ | 140 - 200 x 10⁻⁴ cm⁻¹ | Nature of the ground state and degree of 4s orbital contribution |

Experimental Protocol: EPR Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable glass-forming solvent (e.g., toluene or a mixture of dichloromethane and toluene). The sample is then placed in a quartz EPR tube and flash-frozen in liquid nitrogen to obtain a randomly oriented solid matrix. A powdered solid sample can also be used.

-

Instrumentation: An X-band EPR spectrometer is commonly used.

-

Measurement Conditions: The spectrum is recorded at low temperatures, typically 77 K (liquid nitrogen) or lower, to reduce relaxation effects and observe the solid-state spectrum.

-

Data Analysis: The spectrum is analyzed to extract the g-values (g∥ and g⊥) and the hyperfine coupling constant (A∥). These parameters can then be compared to those of known copper complexes to infer structural and electronic details.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Diamagnetic Analogs

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is generally not a suitable technique for the characterization of paramagnetic compounds like this compound. The presence of the unpaired electron leads to very rapid nuclear relaxation, causing extreme broadening of the NMR signals, often to the point where they are undetectable.[12]

However, NMR spectroscopy can be a powerful tool for studying diamagnetic analogs of this complex, such as the corresponding copper(I) or copper(III) dithiocarbamates.[4][12] For instance, the oxidation of the Cu(II) complex would yield a diamagnetic Cu(III) species (d⁸), which would be amenable to NMR analysis. Similarly, reduction would produce a diamagnetic Cu(I) species (d¹⁰).[4][13]

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the puzzle, and together they offer a comprehensive picture of the compound's structure and electronic properties.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound provides a detailed picture of its molecular and electronic structure. UV-Visible spectroscopy reveals the characteristic ligand-to-metal charge transfer transitions responsible for its color. Infrared spectroscopy confirms the bidentate coordination of the dithiocarbamate ligands and provides insight into the bonding within the complex. Most significantly, Electron Paramagnetic Resonance spectroscopy offers a direct probe of the paramagnetic copper(II) center, confirming its distorted square planar geometry and providing valuable information about the nature of the metal-ligand bonding. Together, these techniques form a powerful and self-validating toolkit for the comprehensive analysis of this important copper complex, enabling its effective application in research and industry.

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. Copper, bis(N,N-dibutylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)- | C18H36CuN2S4 | CID 26336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Paramagnetic copper(II) and diamagnetic copper(I) complexes with N3S2 and N2S2 ligands: an EPR and 1H NMR study | Journal de Chimie Physique et de Physico-Chimie Biologique [jcp.edpsciences.org]

Navigating the Solubility Landscape of Bis(dibutyldithiocarbamato-S,S')copper: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in the Application of Bis(dibutyldithiocarbamato-S,S')copper

Bis(dibutyldithiocarbamato-S,S')copper, a coordination complex of significant interest, holds considerable promise in diverse fields, including as a precursor for the synthesis of copper sulfide nanoparticles and as a potential therapeutic agent. The efficacy and applicability of this compound are intrinsically linked to its solubility in various organic solvents. A thorough understanding of its solubility profile is paramount for researchers in process development, formulation science, and materials science to control reaction kinetics, enable purification, and formulate effective delivery systems.

This technical guide provides a comprehensive overview of the solubility of bis(dibutyldithiocarbamato-S,S')copper in organic solvents. We will delve into the theoretical underpinnings of its solubility, present available solubility data, and offer detailed, field-proven protocols for its experimental determination. This document is intended to serve as a practical resource for scientists and professionals working with this versatile copper complex.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a coordination complex like bis(dibutyldithiocarbamato-S,S')copper is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a fundamental concept in this context.

The bis(dibutyldithiocarbamato-S,S')copper molecule possesses a square planar geometry around the central copper(II) ion, coordinated to four sulfur atoms from the two dibutyldithiocarbamate ligands. The butyl groups on the nitrogen atoms are nonpolar hydrocarbon chains, contributing to the lipophilic character of the complex. The dithiocarbamate backbone, with its nitrogen and sulfur atoms, introduces some degree of polarity. Consequently, the overall solubility is a balance between these competing characteristics.

Generally, dithiocarbamate complexes exhibit moderate to good solubility in polar organic solvents. The choice of substituents on the nitrogen atom of the dithiocarbamate ligand plays a crucial role in fine-tuning the solubility.[1] Longer alkyl chains, such as the butyl groups in the title compound, tend to enhance solubility in less polar organic solvents. Conversely, the introduction of hydrophilic functional groups would be expected to increase aqueous solubility.

The dissolution process can be described by the following equilibrium:

Cu(S₂CN(C₄H₉)₂)₂(s) ⇌ Cu(S₂CN(C₄H₉)₂)₂(solvated)

The extent to which this equilibrium shifts to the right is determined by the thermodynamics of the dissolution process, including the enthalpy and entropy of solvation.

Quantitative Solubility Data: A Practical Overview

Quantitative solubility data for bis(dibutyldithiocarbamato-S,S')copper in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions and data for analogous copper dithiocarbamate complexes, we can compile a representative overview. It is crucial to note that the following table is illustrative and experimental verification is strongly recommended for specific applications. The solubility of the closely related bis(diethyldithiocarbamato)copper(II) and copper(II) dimethyldithiocarbamate provides valuable insights. For instance, bis(diethyldithiocarbamato)copper(II) is known to be soluble in chloroform, dichloromethane, DMSO, and acetonitrile, while copper(II) dimethyldithiocarbamate is soluble in acetone and toluene.[2][3]

Table 1: Representative Solubility of Bis(dibutyldithiocarbamato-S,S')copper in Common Organic Solvents at 25°C

| Organic Solvent | Chemical Formula | Polarity Index | Expected Solubility |

| Chloroform | CHCl₃ | 4.1 | High |

| Dichloromethane | CH₂Cl₂ | 3.1 | High |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High |

| Acetone | C₃H₆O | 5.1 | Moderate |

| Toluene | C₇H₈ | 2.4 | Moderate |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Moderate |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Moderate |

| Hexane | C₆H₁₄ | 0.1 | Low |

| Methanol | CH₃OH | 5.1 | Low to Moderate |

| Ethanol | C₂H₅OH | 4.3 | Low to Moderate |

Note: This table is an estimation based on the properties of the compound and data from analogous structures. Actual solubility values should be determined experimentally.

Experimental Determination of Solubility: Validated Protocols

Accurate determination of solubility is a critical step in the characterization of any compound. Here, we provide two robust, self-validating protocols for quantifying the solubility of bis(dibutyldithiocarbamato-S,S')copper in organic solvents: the gravimetric method and UV-Visible spectroscopy.

Protocol 1: Gravimetric Determination of Solubility

This method is a classic and reliable technique for determining solubility and is based on the direct measurement of the mass of the dissolved solute.[4][5][6]

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of finely powdered bis(dibutyldithiocarbamato-S,S')copper to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-weighed, gas-tight syringe. To avoid aspirating solid particles, the syringe should be fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE).

-

The use of a pre-weighed syringe allows for the determination of the density of the solution, which can be useful for more precise calculations.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered solution into a pre-weighed, clean, and dry container (e.g., a small beaker or vial).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature well below the decomposition point of the complex.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The solubility (S) in grams per liter (g/L) is calculated using the following formula: S (g/L) = (Mass of residue (g) / Volume of supernatant (L))

-

The solubility can also be expressed in moles per liter (mol/L) by dividing the result by the molar mass of bis(dibutyldithiocarbamato-S,S')copper (472.30 g/mol ).

-

Protocol 2: UV-Visible Spectroscopic Determination of Solubility

For colored compounds like bis(dibutyldithiocarbamato-S,S')copper, which typically exhibits a brown color in solution, UV-Visible spectroscopy offers a sensitive and high-throughput method for solubility determination.[7][8]

Diagram 2: Experimental Workflow for UV-Vis Spectroscopic Solubility Determination

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Step-by-Step Methodology:

-

Determination of Maximum Absorbance (λmax) and Preparation of a Calibration Curve:

-

Prepare a dilute solution of bis(dibutyldithiocarbamato-S,S')copper in the solvent of interest.

-

Scan the absorbance of the solution over the UV-Visible range (e.g., 300-800 nm) to identify the wavelength of maximum absorbance (λmax).

-

Prepare a series of standard solutions of accurately known concentrations of the complex in the same solvent.

-

Measure the absorbance of each standard solution at λmax using a spectrophotometer, with the pure solvent as a blank.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), confirming adherence to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of bis(dibutyldithiocarbamato-S,S')copper as described in the gravimetric method (equilibration for 24-48 hours at a constant temperature).

-

After allowing the undissolved solid to settle, carefully withdraw a known volume of the supernatant and filter it using a 0.22 µm syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor should be recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of the complex in the chosen solvent at the specified temperature.

-

Conclusion: A Foundation for Informed Research

This technical guide has provided a comprehensive exploration of the solubility of bis(dibutyldithiocarbamato-S,S')copper in organic solvents. By understanding the theoretical principles that govern its dissolution and employing the detailed experimental protocols provided, researchers can confidently and accurately determine the solubility of this important copper complex. This knowledge is fundamental to advancing its applications in drug development, materials science, and beyond, enabling precise control over experimental conditions and the rational design of novel formulations and synthetic routes.

References

-

Hogarth, G. & Onwudiwe, D. C. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Inorganics, 9(9), 70. [Link]

-

ResearchGate. (n.d.). Examples of novel Cu(II) bis(dithiocarbamate) complexes (a–h). [Link]

-

ResearchGate. (2017). What is the best experimental device to check solubility of metal complexes in organic solvent?. [Link]

-

ResearchGate. (n.d.). Studies of the interaction between bis(dithiocarbamato)copper(II) complexes with nitric oxide in aqueous solution and biological applications. [Link]

-

Onwudiwe, D. C., & Ajibade, P. A. (2011). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Molecules, 16(12), 10451-10470. [Link]

-

Sarker, J. C., et al. (2021). Synthesis, chemical characterization and cancer cell growth-inhibitory activities of Cu(II) and Ru(III) aliphatic and aromatic dithiocarbamato complexes. RSC Advances, 11(48), 30297-30311. [Link]

-

Gelest, Inc. (2016). COPPER(II) DIMETHYLDITHIOCARBAMATE Safety Data Sheet. [Link]

-

Wang, S., & Wai, C. M. (1996). Solubility parameters and solubilities of metal dithiocarbamates in supercritical carbon dioxide. Analytical chemistry, 68(19), 3516-3519. [Link]

-

Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13445-13457. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Influence of Dithiocarbamate On Metal Complex and Thin Film Depositions. [Link]

-

Alagappa University. (n.d.). PRACTICAL INORGANIC CHEMISTRY. [Link]

-

Kołodziej, B. (2016). Thermochemistry of formation of copper(II)-ethylenediamine complexes and solvation of reagents in aqueous organic solvents. Journal of Thermal Analysis and Calorimetry, 126(3), 1369-1376. [Link]

-

Hogarth, G. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Semantic Scholar. [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Calculation of Thermodynamic Parameters of Copper Complexes Using Shedlovsky Technique. [Link]

-

Journal of the Chemical Society of Pakistan. (n.d.). Spectrophotometric Determination of Copper (II) With Diethyldithiocarbamate in Polyoxyethylenedodecylether (Brij-35) Media. [Link]

-

ResearchGate. (n.d.). Solvent effect on the ligand exchange between bis(diethyldithiocarbamato)copper(II) and bis(diethyldiselenocarbamato)copper(II). [Link]

-

Mustaqbal University College. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

University of Babylon. (n.d.). Gravimetric method of analysis. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

ACS Publications. (2021). Oxidative Dissolution of Metals in Organic Solvents. [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(diethyldithiocarbamato)copper. [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. [Link]

-

National Center for Biotechnology Information. (2021). Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines. [Link]

-

National Center for Biotechnology Information. (2012). Metal-dithiocarbamate complexes: chemistry and biological activity. [Link]

-

National Center for Biotechnology Information. (2017). Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent. [Link]

-

ResearchGate. (n.d.). Thermodynamics of the formation of copper(II) complexes with L-histidine in aqueous solution. [Link]

-

The Journal of Physical Chemistry B. (2011). Photochemistry of Dithiocarbamate Cu(II) Complex in CCl4. [Link]

-

Indonesian Journal of Science & Technology. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. [Link]

-

YouTube. (2021). UV-visible Spectrophotometry & Colourimetry // HSC Chemistry. [Link]

Sources

electrochemical behavior of bis(dibutyldithiocarbamato-S,S/')copper

An In-depth Technical Guide to the Electrochemical Behavior of Bis(dibutyldithiocarbamato-S,S/')copper(II)

Abstract

Bis(dialkyldithiocarbamato)copper(II) complexes represent a class of coordination compounds with remarkable versatility, finding applications in fields as diverse as materials science, medicine, and catalysis.[1] Their utility is intrinsically linked to their rich redox chemistry, which allows the copper center to shuttle between +1, +2, and +3 oxidation states. This guide provides a comprehensive technical overview of the electrochemical behavior of a key member of this family, this compound(II), [Cu(S₂CNBu₂)₂], often abbreviated as [Cu(dbdtc)₂]. We will explore the fundamental redox processes, the causality behind experimental design for its characterization, a detailed protocol for cyclic voltammetry, and the implications of its electrochemical properties for its applications, particularly in drug development and as a single-source precursor for nanomaterials.

Introduction: The Significance of Copper Dithiocarbamates

Copper dithiocarbamate complexes have been a subject of intense study for over a century, valued for their straightforward synthesis and robust stability.[2][3] The dithiocarbamate ligand, [S₂CNR₂]⁻, is a powerful chelator, forming stable, neutral, and lipophilic square-planar complexes with Cu(II). This structural motif is central to their biological activity, including their promising roles as anticancer and neuroprotective agents.[1][4] The ability of these complexes to undergo redox reactions is fundamental to their mechanism of action, which often involves modulating cellular copper homeostasis and inducing oxidative stress through the generation of reactive oxygen species (ROS). Furthermore, in materials science, the controlled thermal decomposition of these complexes, a process influenced by their redox stability, allows for their use as single-source precursors (SSPs) for the synthesis of copper sulfide (CuₓSᵧ) nanomaterials with tunable properties.[4][5] Understanding the electrochemical behavior of [Cu(dbdtc)₂] is therefore not an academic exercise but a critical step in harnessing its full potential.

Synthesis and Molecular Structure

The synthesis of [Cu(dbdtc)₂] is a prime example of high-yield coordination chemistry. It is typically prepared via a simple precipitation reaction upon mixing an aqueous or alcoholic solution of a copper(II) salt (e.g., CuCl₂ or CuSO₄) with a solution of sodium N,N-dibutyldithiocarbamate.[1] The resulting dark brown precipitate is readily isolated by filtration.

The complex features a Cu(II) metal center, which has a d⁹ electronic configuration. This results in a paramagnetic compound with one unpaired electron, making it amenable to study by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][6] The coordination geometry around the copper ion is typically a distorted square planar, with the copper atom bonded to the four sulfur atoms of the two bidentate dithiocarbamate ligands.[1] In the solid state, these monomeric units can form weakly bound dimers through extended Cu···S interactions.[1]

The Core Redox Chemistry: A Multi-State System

The electrochemical profile of [Cu(dbdtc)₂] is characterized by two primary one-electron transfer processes centered at the copper atom. These processes, readily investigated by cyclic voltammetry (CV), are the oxidation to a Cu(III) species and the reduction to a Cu(I) species.

The Cu(II)/Cu(III) Oxidation Couple

The oxidation of the Cu(II) complex to its Cu(III) counterpart is a key feature of its electrochemistry.

[Cu(S₂CNBu₂)₂] ⇌ [Cu(S₂CNBu₂)₂]⁺ + e⁻

This process is typically observed as a chemically and electrochemically reversible wave in cyclic voltammograms.[5] The stability of the resulting d⁸ square-planar Cu(III) cation, [Cu(dbdtc)₂]⁺, allows for its isolation with non-coordinating counter-ions like perchlorate (ClO₄⁻) or tetrafluoroborate (BF₄⁻).[6][7] The potential at which this oxidation occurs is sensitive to the nature of the R-groups on the nitrogen atom of the dithiocarbamate ligand. Electron-donating alkyl groups, like the butyl groups in [Cu(dbdtc)₂], stabilize the higher oxidation state, making the oxidation occur at a relatively low positive potential compared to complexes with electron-withdrawing aryl groups.[1]

The Cu(II)/Cu(I) Reduction Couple

The reduction of [Cu(dbdtc)₂] involves the formation of a Cu(I) species.

[Cu(S₂CNBu₂)₂] + e⁻ ⇌ [Cu(S₂CNBu₂)₂]⁻

This process is often more complex than the oxidation. While the initial electron transfer is facile, the resulting Cu(I) anionic complex, [Cu(dbdtc)₂]⁻, is often unstable.[5][6] It can undergo subsequent chemical reactions, most commonly the loss of a dithiocarbamate ligand.[5] This chemical step following the electron transfer results in the reduction wave appearing as irreversible or quasi-reversible in the cyclic voltammogram, particularly at slower scan rates. The dissociated Cu(I) species can then form other stable structures, such as the tetranuclear cluster [Cu(μ³-S₂CNR₂)]₄.[1][5]

The relationship between these three core oxidation states is visualized below.

Caption: Core redox states of the [Cu(dbdtc)₂] complex.

Experimental Protocol: A Guide to Cyclic Voltammetry

Cyclic voltammetry is the cornerstone technique for elucidating the electrochemical behavior of redox-active molecules like [Cu(dbdtc)₂]. The choice of experimental parameters is critical for obtaining meaningful and reproducible data.

Causality in Experimental Design

-

Solvent Selection: The solvent must dissolve both the complex and the supporting electrolyte while being electrochemically inert over the desired potential window. Acetonitrile (MeCN) and dichloromethane (DCM) are common choices. The coordinating ability of the solvent matters; weakly coordinating solvents like DCM provide a baseline behavior, while more coordinating solvents like acetonitrile can interact with the copper center, potentially altering redox potentials.[1][6]

-

Supporting Electrolyte: A supporting electrolyte is required to minimize solution resistance and ensure that charge is carried by ions, not the analyte. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are frequently used because their large ions have low mobility and they are electrochemically inert over a wide potential range. The choice of anion can be important, as some anions like perchlorate are known to stabilize cationic species, including the Cu(III) complex.[7]

-

Working Electrode: A glassy carbon or platinum electrode is typically used. The choice depends on the potential window required and potential interactions with the analyte. It is crucial to polish the electrode surface before each experiment to ensure a clean, reproducible surface, as reaction products can passivate the electrode.

-

Reference Electrode: A stable reference electrode, such as a silver/silver chloride (Ag/AgCl) or a silver/silver ion (Ag/Ag⁺) electrode, is used. To ensure comparability of data across different studies, it is best practice to reference the measured potentials against an internal standard, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, whose potential is largely solvent-independent.

Step-by-Step Experimental Workflow

-

Preparation:

-

Prepare a ~1 mM solution of [Cu(dbdtc)₂] in the chosen solvent (e.g., acetonitrile).

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the same solvent.

-

Polish the working electrode (e.g., 3 mm glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the working solvent, and dry.

-

-

Cell Assembly:

-

Add the supporting electrolyte solution to the electrochemical cell.

-

Assemble the three-electrode setup: the polished working electrode, a platinum wire counter electrode, and the reference electrode.

-

-

Deoxygenation:

-

Purge the solution with a stream of high-purity inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and interferes with measurements. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Record a background scan of the supporting electrolyte solution to establish the solvent's electrochemical window.

-

Add a small, known volume of the [Cu(dbdtc)₂] stock solution to the cell to achieve the desired final concentration (e.g., 0.5 mM).

-

Record the cyclic voltammogram. A typical potential window might be from -1.5 V to +1.0 V vs. Ag/AgCl. Start with a scan rate of 100 mV/s.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to probe the reversibility and kinetics of the electron transfer processes.

-

-

Internal Referencing and Analysis:

-

After recording the data for the complex, add a small amount of ferrocene to the cell and record its voltammogram.

-

Calculate the formal potential (E½) for each redox couple of the copper complex by taking the average of the anodic and cathodic peak potentials (Epa + Epc)/2.

-

Report all potentials versus the measured Fc/Fc⁺ couple.

-

Caption: Experimental workflow for cyclic voltammetry.

Quantitative Data and Interpretation

The redox potentials of copper dithiocarbamates are influenced by the electronic effects of the substituents on the nitrogen atom. The table below summarizes representative electrochemical data for bis(dialkyldithiocarbamato)copper(II) complexes to provide context for the behavior of the dibutyldithiocarbamato derivative.

| Complex | E½ (Cu³⁺/Cu²⁺) vs. Fc/Fc⁺ | E½ (Cu²⁺/Cu¹⁺) vs. Fc/Fc⁺ | Solvent | Reference |

| [Cu(S₂CN(C₂H₅)₂)₂] | +0.26 V | -1.33 V | Acetone | [8] |

| [Cu(S₂CN(n-Bu)₂)₂] | ~+0.2 V to +0.3 V | ~-1.3 V to -1.4 V | MeCN/DCM | [7] |

| [Cu(S₂CN(cyclohexyl)₂)₂] | +0.57 V | -0.49 V | Not Specified | [1] |

| [Cu(S₂CN(Ph)₂)₂] | +0.71 V | -0.26 V | Not Specified | [1] |

Note: Values are approximate as they depend on specific experimental conditions. The values for the dibutyldithiocarbamato complex are estimated based on trends observed in homologous series.

The data clearly show that as the alkyl groups on the nitrogen become more electron-donating (e.g., alkyls), the complex becomes easier to oxidize (less positive potential for the Cu³⁺/Cu²⁺ couple). Conversely, electron-withdrawing groups like phenyl (Ph) make the complex harder to oxidize.

Relevance to Drug Development and Materials Science

The electrochemical properties detailed above are directly relevant to the functional applications of [Cu(dbdtc)₂].

-

Anticancer Activity: The accessibility of the Cu(II)/Cu(I) redox couple within a biological potential window is believed to be a key driver of the anticancer activity of these complexes. Once inside a cancer cell, the complex can be reduced from Cu(II) to Cu(I) by cellular reductants like glutathione. This Cu(I) species can then react with molecular oxygen to produce superoxide radicals and regenerate the Cu(II) complex, establishing a catalytic cycle that generates high levels of ROS and induces oxidative stress, leading to apoptosis.[1]

-

Nanomaterial Synthesis: As a single-source precursor, [Cu(dbdtc)₂] is thermally decomposed to form copper sulfide nanocrystals.[9] The redox potentials provide insight into the relative stability of the molecule and the bonds within it. The electrochemical lability of the Cu-S bonds upon reduction to Cu(I) mirrors the initial steps of thermal decomposition, where ligand loss is a critical event. Understanding these pathways allows for better control over the phase, size, and morphology of the resulting nanomaterials.[1][4][5]

Conclusion

The (II) is defined by a stable, reversible one-electron oxidation to a Cu(III) species and a quasi-reversible one-electron reduction to a Cu(I) species that is prone to subsequent ligand dissociation. This rich redox chemistry, readily probed by cyclic voltammetry, is not merely a chemical curiosity but the fundamental principle governing its applications. For drug development professionals, this redox cycling is the engine of its therapeutic potential. For materials scientists, it provides a blueprint for its controlled decomposition into functional nanomaterials. A thorough understanding and precise characterization of these electrochemical properties are therefore indispensable for the rational design and optimization of new technologies based on this versatile copper complex.

References

-

Hogarth, G., & Tiekink, E. R. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Inorganics, 9(9), 70. Available at: [Link]

-

Bhattacharya, S., et al. (1995). Voltammetric studies of copper(II)-dithiocarbamate reaction and a differential pulse polarographic method for the determination. Indian Journal of Chemistry, 34A, 65-67. Available at: [Link]

-

Krygowska-Cygalska, K., et al. (2013). EPR parameters of copper(II) dithiocarbamates magnetically diluted with mercury(II). ResearchGate. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper dithiocarbamates: Coordination chemistry and applications in materials science, biosciences and beyond. King's College London Research Portal. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. ProQuest. Available at: [Link]

-

Mbugua, S., et al. (2022). Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms. Dalton Transactions, 51(1), 47-60. Available at: [Link]

-

Srivastava, K. (2007). Cyclic voltammetric and electronic absorption spectral investigations on binary and mixed-ligand copper(II) complexes with diethyldithiocarbamate and diimines. ResearchGate. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. OUCI. Available at: [Link]

-

Srivastava, K. (2016). Cyclic voltammetric and spectral studies of some complexes in copper(II)- diethyldithiocarbamate-2-methylimidazole mixed ligand systems. Zenodo. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. ResearchGate. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Semantic Scholar. Available at: [Link]

-

Wilton-Ely, J. D. E. T., et al. (2023). Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. New Journal of Chemistry, 47(28), 13243-13251. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper(III) Dithiocarbamates. An Undergraduate Experimental Project with Unexpected Challenges. ResearchGate. Available at: [Link]

-

Wilton-Ely, J. D. E. T., et al. (2023). Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. New Journal of Chemistry. Available at: [Link]

-

Wilton-Ely, J. D. E. T., et al. (2023). Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials. The Royal Society of Chemistry. Available at: [Link]

-

Unspecified Authors. (n.d.). Synthesis and Characterization of Copper(II) Complexes with Long Chain Dithiocarbamates. ResearchGate. Available at: [Link]

-

Hendrickson, A. R., Martin, R. L., & Rohde, N. M. (1976). Dithiocarbamates of copper(I), copper(II), and copper(III). An electrochemical study. Inorganic Chemistry, 15(9), 2115-2119. Available at: [Link]

-

Hogarth, G., & Tiekink, E. R. (2021). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. OUCI. Available at: [Link]

-

Abd El-Lateef, H. M., et al. (2015). Role of Anion in the Electrochemical Dissolution of Copper and Its Inhibition by Diethyl Dithiocarbamate in Neutral Aqueous Solutions. International Journal of Electrochemical Science, 10, 2038-2056. Available at: [Link]

-

Thondavada, N., et al. (2016). Studies on Electrochemical Behaviour of Copper(II)-Dithiocarbamate Complexes at DME: Applications to Environmental and Biological Samples. ResearchGate. Available at: [Link]

-

Thondavada, N., et al. (2016). Studies on Electrochemical Behaviour of Copper(II)-Dithiocarbamate Complexes at DME: Applications to Environmental and Biological Samples. Asian Journal of Chemistry, 28(12), 2731-2736. Available at: [Link]

Sources

- 1. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond [mdpi.com]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond - ProQuest [proquest.com]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

quantum chemical calculations for bis(dibutyldithiocarbamato-S,S/')copper

An In-depth Technical Guide: Quantum Chemical Calculations for Bis(dibutyldithiocarbamato-S,S')copper(II)

Executive Summary

Bis(dibutyldithiocarbamato-S,S')copper(II) is a metal-organic complex with significant potential in various fields, most notably in medicinal chemistry as a promising anticancer agent.[1] Understanding the intricate relationship between its electronic structure and biological activity is paramount for rational drug design and development. This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculation workflow for this complex, grounded in Density Functional Theory (DFT). Moving beyond a simple list of procedures, this document elucidates the causality behind methodological choices, offers self-validating protocols, and provides a framework for interpreting computational data in a drug development context. The methodologies outlined herein are designed to equip researchers with the practical knowledge to probe the electronic properties, reactivity, and spectroscopic signatures of this important copper complex, thereby accelerating the discovery of novel metal-based therapeutics.

The Subject Molecule: An Introduction to Bis(dibutyldithiocarbamato-S,S')copper(II)

Chemical Structure and Core Properties

Bis(dibutyldithiocarbamato-S,S')copper(II), with the chemical formula C₁₈H₃₆CuN₂S₄, is a coordination complex featuring a central copper(II) ion.[2][3] The copper ion is in a +2 oxidation state, giving it a d⁹ electron configuration. This results in the complex being paramagnetic, a property consistent with the presence of a single unpaired electron.[1] The two dibutyldithiocarbamate ligands chelate the copper ion through their sulfur atoms (S,S'), typically resulting in a distorted square-planar coordination geometry.[1] This structural arrangement is a key determinant of its stability and reactivity. The complex is known for its characteristic dark brown or blackish-blue color, which arises from intense ligand-to-metal charge transfer (LMCT) transitions in its electronic spectrum.[1][4]

Significance in Medicinal Chemistry and Drug Development

The interest in copper dithiocarbamate complexes has surged due to their profound biological activities. Notably, the anti-alcoholism drug Disulfiram is metabolized in the body to form a related complex, bis(diethyldithiocarbamato)copper(II), which has been identified as a potent anticancer agent.[1] This has spurred extensive research into the medicinal applications of similar compounds like bis(dibutyldithiocarbamato-S,S')copper(II).[1][5] The therapeutic potential is believed to stem from their ability to induce oxidative stress, inhibit proteasome activity, and interact with crucial biological macromolecules. A detailed understanding of the molecule's electronic structure is therefore essential to unravel these mechanisms of action.

The Role of Quantum Chemical Calculations

Quantum chemical calculations serve as a "computational microscope," providing unparalleled insight into molecular and electronic structures. For a complex like bis(dibutyldithiocarbamato-S,S')copper(II), these methods allow us to:

-

Predict its three-dimensional geometry with high accuracy.

-

Map its electron density distribution, identifying reactive sites.

-

Calculate the energies of its frontier molecular orbitals (HOMO and LUMO), which govern its reactivity and electronic transitions.

-

Simulate its vibrational (IR) and electronic (UV-Vis) spectra for comparison with experimental data.

-

Quantify the strength and nature of the copper-ligand bonds.

This information is invaluable for building robust structure-activity relationships (SAR) and guiding the design of new, more effective drug candidates.

Laying the Foundation: A Strategy for Computational Analysis

The success of any quantum chemical study hinges on the judicious selection of the computational methodology. For transition metal complexes, this is a non-trivial task that requires balancing computational expense with the desired accuracy.

The Method of Choice: Density Functional Theory (DFT)

For medium-sized transition metal complexes, Density Functional Theory (DFT) has become the de facto standard.[6] Unlike more computationally demanding wavefunction-based methods, DFT calculates the electronic energy and properties based on the spatially dependent electron density. This approach provides a remarkable balance of accuracy and computational efficiency, making it the ideal tool for studying systems like bis(dibutyldithiocarbamato-S,S')copper(II).[7][8]

Selecting the Right Tools: Functionals and Basis Sets

Functionals: The "functional" is the component of DFT that approximates the exchange-correlation energy. For transition metal complexes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield reliable results.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used and well-validated hybrid functionals. It has a proven track record for providing accurate geometries and electronic properties for a broad range of systems, including copper complexes.[9]

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. A common and effective strategy for metal complexes is to use a mixed basis set:

-

For Copper (Cu): A basis set coupled with an Effective Core Potential (ECP), such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta), is highly recommended. The ECP replaces the core electrons of the heavy copper atom with a potential, which implicitly accounts for relativistic effects that are significant for heavier elements.

-

For Light Atoms (C, H, N, S): A Pople-style basis set like 6-31G(d) is a robust choice. It provides a good description of the valence electrons and includes polarization functions (d-functions) on heavy atoms, which are crucial for accurately describing chemical bonds.[9]

Simulating Reality: The Role of Solvation Models

Performing calculations in the gas phase is a useful first approximation, but biological processes occur in an aqueous environment. The properties of a molecule can be significantly influenced by the surrounding solvent.

-

Polarizable Continuum Model (PCM): This is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium. It is an excellent choice for modeling how the aqueous environment affects the complex's geometry and electronic properties, providing more biologically relevant results.[10][11]

// Nodes Start [label="Define Research Question\n(e.g., Geometry, Reactivity, Spectrum)", fillcolor="#F1F3F4", fontcolor="#202124"]; Method [label="Select Core Quantum Method\n(DFT for transition metal complexes)", fillcolor="#F1F3F4", fontcolor="#202124"]; Functional [label="Choose Exchange-Correlation Functional\n(e.g., Hybrid Functional like B3LYP)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; BasisSet [label="Select Basis Set Strategy\n(Mixed: LANL2DZ for Cu, 6-31G(d) for C,H,N,S)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Solvent [label="Incorporate Environmental Effects\n(Implicit Solvation Model, e.g., PCM)", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; FinalModel [label="Final Computational Model:\nB3LYP/LANL2DZ(Cu)+6-31G(d)(C,H,N,S) with PCM", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];

// Edges Start -> Method [label="Why this approach?"]; Method -> Functional [label="Balances accuracy & cost"]; Functional -> BasisSet [label="Defines the 'rules' of the calculation"]; BasisSet -> Solvent [label="Describes the atomic orbitals"]; Solvent -> FinalModel [label="Adds biological relevance"]; }

Figure 1. Decision workflow for selecting the computational methodology.

A Practical Guide: The Computational Workflow

This section details a step-by-step protocol for performing a comprehensive quantum chemical analysis. The process is sequential, with the output of each step serving as the input for the next.

Step 1: Constructing the Initial Molecular Structure

A valid starting geometry is the essential first input.

-

Protocol:

-

If available, obtain the crystallographic information file (.cif) from an experimental study (e.g., single-crystal X-ray diffraction).[12][13] This is the most reliable starting point.

-

If no experimental structure exists, use a molecular builder in a computational chemistry software package (e.g., GaussView, Avogadro) to construct the molecule.[9] Ensure the initial coordination around the copper is approximately square-planar.

-

Define the charge as 0 and the multiplicity as 2 (doublet) to reflect the neutral complex with one unpaired electron (Cu²⁺, d⁹).

-

-

Causality: A reasonable starting structure, particularly with the correct connectivity and initial coordination, is crucial to ensure the calculation converges to the correct, lowest-energy final structure and avoids computationally expensive searches of the potential energy surface.

Step 2: Geometry Optimization

This is the most critical computational step, where the program finds the most stable 3D arrangement of the atoms.

-

Protocol:

-

Set up the calculation using the chosen model (e.g., B3LYP/Mixed Basis Set with PCM).

-

Specify a "Geometry Optimization" job type.

-

Run the calculation. The software will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

Self-Validation: The optimization is successful when the forces on the atoms and the displacement at each step fall below a defined threshold.

-

-

Causality: This process locates a stationary point on the potential energy surface. By finding the structure with the minimum energy, we are modeling the most probable conformation of the molecule. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.

Step 3: Vibrational Frequency Analysis

This calculation serves a dual purpose: validating the optimized structure and predicting the infrared (IR) spectrum.

-

Protocol:

-

Using the optimized geometry from Step 2, set up a "Frequency" calculation with the exact same method (functional, basis set, and solvent model).

-

Run the calculation.

-

-

Causality & Self-Validation:

-

Structure Validation: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary (negative) frequencies indicates a transition state or a saddle point, meaning the geometry optimization did not find a true minimum and must be redone.

-

IR Spectrum Prediction: The calculated frequencies and their intensities correspond to the vibrational modes of the molecule (e.g., C=S stretching, Cu-S stretching). These can be compared directly with experimental FTIR data to validate the accuracy of the computational model.

-

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| ν(C-N) (thioureide) | 1480 - 1550 | (Value from calculation) |

| ν(C-S) | 950 - 1050 | (Value from calculation) |

| ν(Cu-S) | 350 - 450 | (Value from calculation) |

| Table 1. Example table for comparing calculated and experimental vibrational frequencies. Note: Calculated frequencies are often scaled by a factor (~0.96 for B3LYP) to better match experimental values. |

Step 4: Electronic Structure and Property Analysis

With a validated, optimized geometry, we can now probe the electronic properties of the complex. This is typically done via a "Single-Point Energy" calculation.

-

Protocol:

-

Using the optimized geometry, run a single-point energy calculation.

-

Request additional analysis, such as population analysis (Mulliken or NBO) and the generation of molecular orbital files.

-

-

Key Properties & Their Significance for Drug Development:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[7][9] For drug action, this can relate to the molecule's ability to participate in redox reactions or interact with biological targets.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. This is critical for predicting non-covalent interactions with a protein binding pocket or DNA.

-

Atomic Charges: Population analysis methods (e.g., Mulliken, NBO) assign partial charges to each atom. This helps quantify the degree of charge transfer between the copper center and the sulfur ligands, revealing the nature (covalency) of the Cu-S bonds.

-

| Calculated Electronic Property | Value | Implication in Drug Development |

| HOMO Energy | (Value in eV) | Relates to electron-donating ability and susceptibility to oxidation. |

| LUMO Energy | (Value in eV) | Relates to electron-accepting ability and susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicator of chemical reactivity and kinetic stability.[14] |

| Partial Charge on Cu | (Value in e) | Quantifies the electron density at the metal center. |

| Partial Charge on S | (Value in e) | Reveals the extent of ligand-to-metal charge donation. |

| Table 2. Key electronic properties and their relevance. |

Step 5: Simulating the Electronic Spectrum with TD-DFT

To understand the complex's distinct color and its interaction with light, we can simulate its UV-Vis spectrum.

-

Protocol:

-

Using the optimized geometry, set up a Time-Dependent DFT (TD-DFT) calculation.[11]

-

Specify the number of excited states to calculate (e.g., 10-20 states is often sufficient to cover the visible and near-UV region).

-

Run the calculation in the same solvent model (PCM).

-

-

Causality: TD-DFT calculates the energies required to promote an electron from an occupied orbital to a virtual orbital. These excitation energies correspond to absorption peaks in the UV-Vis spectrum. The results provide the wavelength (λ), excitation energy (eV), and oscillator strength (f), which is proportional to the intensity of the absorption band.[10]

-

Self-Validation: The calculated λmax for the most intense transitions can be compared with the experimental spectrum. A close match validates the electronic description provided by the DFT model. The intense absorption around 435 nm for similar copper dithiocarbamates is attributed to a sulfur-to-copper LMCT event, which TD-DFT should be able to reproduce.[1]

// Nodes Input [label="{Step 1: Initial Structure|Create or import starting geometry\nSet charge=0, multiplicity=2}", fillcolor="#F1F3F4", fontcolor="#202124"]; Opt [label="{Step 2: Geometry Optimization|Find lowest energy structure\n(B3LYP / Mixed Basis / PCM)}", fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; Freq [label="{Step 3: Frequency Analysis|Confirm minimum energy structure\n(No imaginary frequencies)}", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; Validation [label="{Validation Check|Compare calculated IR spectrum\nwith experimental FTIR data}", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Analysis [label="{Step 4 & 5: Property Calculations|{HOMO/LUMO Analysis | MEP Map | Atomic Charges | TD-DFT for UV-Vis}}", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Interpretation [label="{Final Step: Interpretation|Relate calculated properties to\nbiological activity and SAR}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Input -> Opt [label="Input for optimization"]; Opt -> Freq [label="Optimized geometry required"]; Freq -> Validation [label="Validate model accuracy"]; Freq -> Analysis [label="Proceed if minimum is confirmed"]; Validation -> Analysis [style=dashed, label="Feedback loop"]; Analysis -> Interpretation [label="Data for hypothesis generation"]; }

Figure 2. The sequential workflow for quantum chemical calculations.

From Data to Discovery: Interpretation in a Drug Development Context

The ultimate goal of these calculations is to generate actionable insights for drug development.

-

Linking Structure to Activity: A calculated property, such as a low-lying LUMO localized on the Cu-S core, might suggest the complex is susceptible to reduction, a process that could be relevant to its biological mechanism. An MEP map showing a negative potential around the sulfur atoms could indicate their importance in forming hydrogen bonds within a protein active site.

-

Guiding Rational Drug Design: This computational model is not static. It can be used proactively to screen new drug candidates in silico. By systematically modifying the alkyl chains (e.g., replacing butyl with other groups) and re-running the calculations, one can predict how these changes will affect the electronic properties and, by extension, the biological activity. This predictive power allows researchers to prioritize the synthesis of only the most promising compounds, saving significant time and resources.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and indispensable toolkit for modern drug discovery and development. For bis(dibutyldithiocarbamato-S,S')copper(II), these methods transform the molecule from a static structure into a dynamic entity, revealing its electronic secrets and providing a rational basis for its therapeutic potential. By following the validated, step-by-step workflow presented in this guide, researchers can confidently probe the properties of this complex and use the resulting knowledge to engineer the next generation of metal-based medicines.

References

-

Synthesis, structural, and DFT studies of Cu(II) dithiocarbamate complexes. (n.d.). ResearchGate. [Link]

-

Solovyev, A. I., Plyusnin, V. F., Shubin, A. A., Grivin, V. P., & Larionov, S. V. (2016). Photochemistry of Dithiocarbamate Cu(S2CNEt2)2 Complex in CHCl3. Transient Species and TD-DFT Calculations. The Journal of Physical Chemistry A, 120(40), 7873–7880. [Link]

-

Hogarth, G., & Tiekink, E. R. T. (2020). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. Inorganics, 9(1), 70. [Link]

-

Polly, R., & Grotjahn, D. B. (2021). Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning. Chemical Reviews, 121(15), 9317-9366. [Link]

-

Solovyev, A. I., Plyusnin, V. F., Shubin, A. A., Grivin, V. P., & Larionov, S. V. (2016). Photochemistry of Dithiocarbamate Cu(S2CNEt2)2 Complex in CHCl3. Transient Species and TD-DFT Calculations. The Journal of Physical Chemistry A, 120(40), 7873–7880. [Link]

-

Deeth, R. J. (2010). Computational Organometallic Chemistry. In Computational Organometallic Chemistry (pp. 1-20). Springer. [Link]

-

How to carry out Computational chemistry of Inorganic metal complexes? (2015). ResearchGate. [Link]

-

S)bis[(N,N-dimethyldithiocarbamato-κ2 S,S′)copper(II)]. (2009). National Institutes of Health. [Link]

-

Bis(diethyldithiocarbamato)copper. (n.d.). PubChem. [Link]

-

Examples of novel Cu(II) bis(dithiocarbamate) complexes (a–h). (n.d.). ResearchGate. [Link]

-

Frenking, G., & Shaik, S. (2007). Computational Transition Metal Chemistry. Chemical Reviews, 107(3), 641-642. [Link]

-

Onwudiwe, D. C., & Adeyemi, J. O. (2020). Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate. Journal of Chemistry, 2020, 1-13. [Link]

-

Copper, bis(N,N-dibutylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)-. (n.d.). PubChem. [Link]

-

Bis(diethyldithiocarbamato)copper. (n.d.). NIST WebBook. [Link]

-

El-Gamel, N. E. A., & El-Gahami, M. A. (2021). Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. Frontiers in Chemistry, 9, 706921. [Link]

-

Dithiocarbazate Ligand-Based Cu(II), Ni(II), and Zn(II) Complexes: Synthesis, Structural Investigations, Cytotoxicity, DNA Binding, and Molecular Docking Studies. (2021). PubMed Central. [Link]

-

Mass spectrum (electron ionization) of Bis(diethyldithiocarbamato)copper. (n.d.). NIST WebBook. [Link]

-

S)bis[(N,N-dimethyldithiocarbamato-κS,S′)copper(II)]. (2009). ResearchGate. [Link]

-

bis(dibutyldithiocarbamato-S,S')copper Suppliers. (n.d.). LookChem. [Link]

-

Orlewska, C., et al. (2016). Development of copper based drugs, radiopharmaceuticals and medical materials. Journal of Inorganic Biochemistry, 163, 119-130. [Link]

-

Crystal structure of bis{S-hexyl 3-[4-(dimethylamino)benzylidene]dithiocarbazato-κ2 N 3,S}copper(II). (2015). PubMed Central. [Link]

-

Structure of bis[N,N-bis(2-hydroxyethyl)dithiocarbamato]copper(II), [Cu(C5H10NO2S2)2]. (1985). Acta Crystallographica Section C. [Link]

-

Bis[N,N-bis(2-hydroxyethyl)dithiocarbamato-κS,S′]copper(II). (2009). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bis(dibutyldithiocarbamato-S,S')copper | 13927-71-4 [chemicalbook.com]

- 3. Copper, bis(N,N-dibutylcarbamodithioato-kappaS,kappaS')-, (SP-4-1)- | C18H36CuN2S4 | CID 26336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photochemistry of Dithiocarbamate Cu(S2CNEt2)2 Complex in CHCl3. Transient Species and TD-DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bis(μ-N,N-dimethyldithiocarbamato-κ3 S,S′:S)bis[(N,N-dimethyldithiocarbamato-κ2 S,S′)copper(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of bis{S-hexyl 3-[4-(dimethylamino)benzylidene]dithiocarbazato-κ2 N 3,S}copper(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Magnetic Properties of Bis(dibutyldithiocarbamato-S,S')copper Complexes

Introduction